
1-(9-Chlorophenanthren-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(9-Chlorophenanthren-1-yl)ethanone is an organic compound with the molecular formula C16H11ClO It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains a chlorine atom at the 9th position and an ethanone group at the 1st position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9-Chlorophenanthren-1-yl)ethanone typically involves the chlorination of phenanthrene followed by the introduction of the ethanone group. One common method is the Friedel-Crafts acylation reaction, where phenanthrene is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve refluxing the mixture in an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
1-(9-Chlorophenanthren-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of phenanthrene-9-carboxylic acid or phenanthrene-9-one.
Reduction: Formation of 1-(9-chlorophenanthren-1-yl)ethanol.
Substitution: Formation of 1-(9-substituted phenanthren-1-yl)ethanone derivatives.
科学研究应用
1-(9-Chlorophenanthren-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(9-Chlorophenanthren-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that may include binding to active sites or altering the conformation of target proteins. Detailed studies on its mechanism of action are essential for understanding its biological and pharmacological properties.
相似化合物的比较
Similar Compounds
- 1-(9-Bromophenanthren-1-yl)ethanone
- 1-(9-Iodophenanthren-1-yl)ethanone
- 1-(9-Fluorophenanthren-1-yl)ethanone
Comparison
1-(9-Chlorophenanthren-1-yl)ethanone is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions compared to its bromine, iodine, and fluorine analogs
属性
CAS 编号 |
26847-81-4 |
|---|---|
分子式 |
C16H11ClO |
分子量 |
254.71 g/mol |
IUPAC 名称 |
1-(9-chlorophenanthren-1-yl)ethanone |
InChI |
InChI=1S/C16H11ClO/c1-10(18)11-7-4-8-13-12-5-2-3-6-14(12)16(17)9-15(11)13/h2-9H,1H3 |
InChI 键 |
RCKZHOXKMGOYFT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=CC2=C1C=C(C3=CC=CC=C23)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


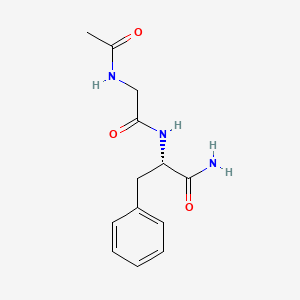
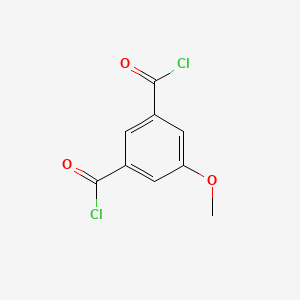

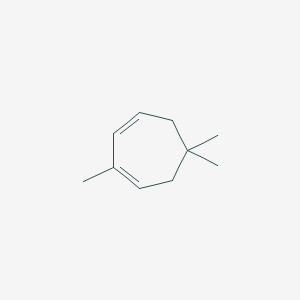
![methyl N-[(E)-hydrazinylidenemethyl]carbamate](/img/structure/B14695336.png)
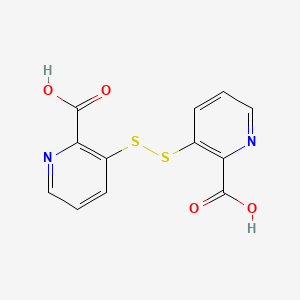


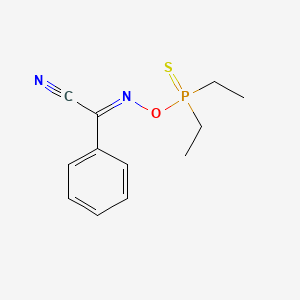
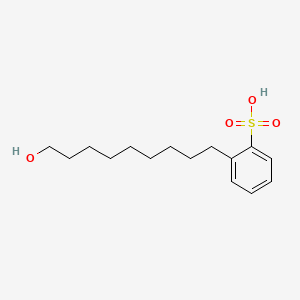


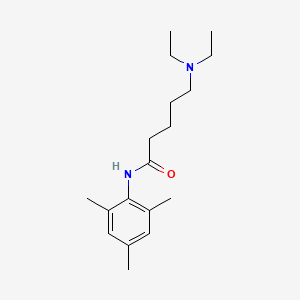
methanone](/img/structure/B14695403.png)
